molecular formula C8H14BrN5O B1380989 1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine CAS No. 1630764-02-1

1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine

Cat. No.: B1380989
CAS No.: 1630764-02-1
M. Wt: 276.13 g/mol
InChI Key: FKVSNAFWGLVTFL-UHFFFAOYSA-N
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Description

1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine is a heterocyclic compound that features a triazole ring and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine typically involves the reaction of 3-bromo-1H-1,2,4-triazole with piperazine in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. Reaction conditions typically involve moderate temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazole derivatives, while oxidation reactions can produce triazole N-oxides .

Mechanism of Action

The mechanism of action of 1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The piperazine ring can enhance the compound’s binding affinity and selectivity[9][9].

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-bromo-1H-1,2,4-triazol-5-yl]piperazine
  • 1-[3-chloro-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine
  • 1-[3-bromo-1-(ethoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine

Uniqueness

1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine is unique due to the presence of the methoxymethyl group, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and chemical properties .

Properties

IUPAC Name

1-[5-bromo-2-(methoxymethyl)-1,2,4-triazol-3-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrN5O/c1-15-6-14-8(11-7(9)12-14)13-4-2-10-3-5-13/h10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVSNAFWGLVTFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=NC(=N1)Br)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine
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1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine
Reactant of Route 6
1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine

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